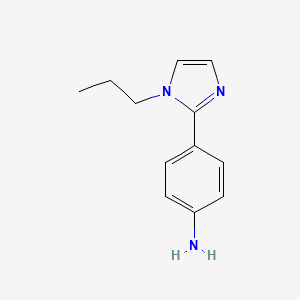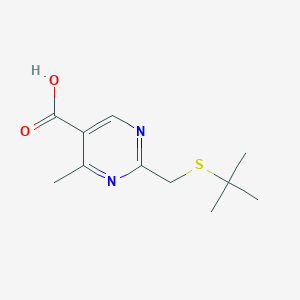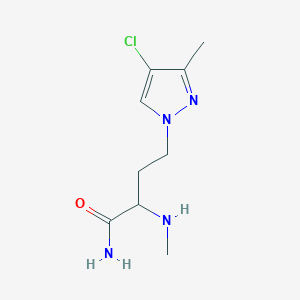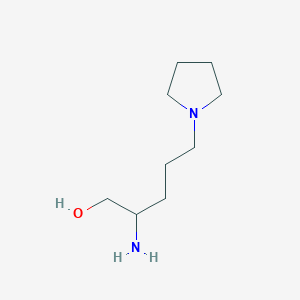
3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 3-(2,4-Difluorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2,4-Difluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of difluorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of fluorinated organic molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The presence of the difluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The hydroxypropanoic acid moiety can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 3-(2,4-Difluorophenyl)propionic acid
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
Comparison: Compared to 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid, these similar compounds may differ in their chemical reactivity and biological activity. For example, 3-(2,4-Difluorophenyl)propionic acid lacks the hydroxy group, which can affect its solubility and reactivity. 3,4-Difluorophenylacetic acid has a different carbon chain length, which can influence its physical properties. 3,4-Difluorophenylboronic acid contains a boronic acid group, making it useful in cross-coupling reactions but with different reactivity compared to the hydroxypropanoic acid derivative.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
OZDYQTGVGYWBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13534865.png)



![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)


![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)


